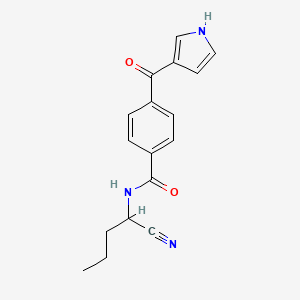
Biotinyl-8-amino-3,6-dioxaoctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinyl-8-amino-3,6-dioxaoctanoic acid is a biotinylating reagent linked with a polyethylene glycol (PEG) chain for improved water solubility. Biotin is an affinity ligand used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins . The compound has the molecular formula C16H27N3O6S and a molecular weight of 389.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotinyl-8-amino-3,6-dioxaoctanoic acid can be synthesized through a series of chemical reactions involving biotin and a PEG linker. The carboxylic group of biotin can react with amine-containing molecules in the presence of activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The reaction typically occurs under mild conditions, ensuring the stability of the biotin moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 97% . The compound is then stored at low temperatures (0-8°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Biotinyl-8-amino-3,6-dioxaoctanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxylic acid and amine groups. These reactions are facilitated by the use of coupling agents like HATU .
Common Reagents and Conditions
HATU: Used as a coupling agent to activate the carboxylic group for reaction with amines.
DMF (Dimethylformamide): Often used as a solvent in these reactions due to its ability to dissolve both reactants and products.
Major Products Formed
The major products formed from these reactions are biotinylated compounds, which can be used for various biochemical applications such as labeling proteins or nucleic acids .
Wissenschaftliche Forschungsanwendungen
Biotinyl-8-amino-3,6-dioxaoctanoic acid is widely used in scientific research due to its ability to biotinylate molecules, enhancing their detection and purification. Some key applications include:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in pull-down assays to study protein-protein interactions.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the production of biotinylated reagents for research and development
Wirkmechanismus
The mechanism of action of biotinyl-8-amino-3,6-dioxaoctanoic acid involves the formation of a stable bond between biotin and the target molecule. The biotin moiety binds with high affinity to streptavidin or avidin proteins, allowing for the efficient capture and detection of the biotinylated molecule . This interaction is highly specific and robust, making it a valuable tool in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Biotinyl-8-amino-3,6-dioxaoctanoic acid is unique due to its PEG linker, which enhances its water solubility and reduces non-specific binding. Similar compounds include:
1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride: Another biotinylated linker with similar applications.
8-Biotinylamido-3,6-dioxaoctanoic acid: A versatile biotinylated linker used in chemical tools.
These compounds share similar functionalities but differ in their linkers and specific applications, highlighting the versatility and specificity of this compound.
Eigenschaften
IUPAC Name |
2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJSWUMAQDFRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)
![N-(4-ethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2757099.png)



![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)
